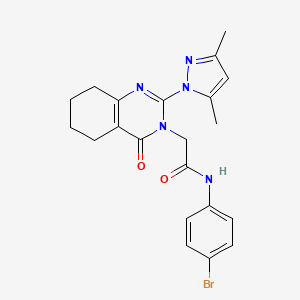

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN5O2/c1-13-11-14(2)27(25-13)21-24-18-6-4-3-5-17(18)20(29)26(21)12-19(28)23-16-9-7-15(22)8-10-16/h7-11H,3-6,12H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVNOOGDFBQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of an appropriate diketone with hydrazine or its derivatives to form the pyrazole ring.

Synthesis of the quinazolinone core: The quinazolinone core is synthesized by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

Coupling of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the quinazolinone core.

Formation of the final compound: The final step involves the acylation of the intermediate product with an acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the quinazolinone core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the pyrazole moiety in anticancer therapies. N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, a series of pyrazole derivatives were evaluated for their antiproliferative activity against a panel of 60 cancer cell lines, including those from breast and prostate cancers. The results indicated that pyrazole-containing compounds could effectively inhibit cancer cell growth by inducing apoptosis and disrupting cellular signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that derivatives of pyrazole could inhibit the increase of intracellular calcium levels induced by platelet-activating factor (PAF), which is crucial in inflammatory responses. This suggests that this compound might serve as a lead compound for developing new anti-inflammatory agents .

Agricultural Applications

Fungicidal Activity

this compound has been identified as a potential fungicide. Its structural similarity to known antifungal agents suggests that it may inhibit fungal growth by disrupting cellular processes within fungal cells. Studies have shown that compounds with similar structures exhibit significant antifungal activity against various plant pathogens .

Material Science

Nanomaterials and Coatings

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of nanomaterials and coatings. Its ability to form stable complexes with metals can be harnessed to create novel materials with enhanced properties such as increased durability and resistance to environmental degradation .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Effective against multiple cancer cell lines |

| Anti-inflammatory Properties | Inhibits calcium influx related to inflammation | |

| Agricultural | Fungicidal Activity | Potential to inhibit growth of plant pathogens |

| Material Science | Nanomaterials and Coatings | Forms stable complexes with metals for enhanced durability |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

- N-(4-fluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

- N-(4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets compared to its chloro, fluoro, or methyl analogs.

Biological Activity

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 456.34 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22BrN5O2 |

| Molecular Weight | 456.34 g/mol |

| LogP | 2.8536 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 62.362 Ų |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated dose-dependent cytotoxicity. The compound exhibited a significant reduction in cell viability compared to control treatments.

Case Study: A549 Cell Line

In a controlled experiment, A549 cells were treated with varying concentrations of this compound for 24 hours. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

The compound showed a significant decrease in cell viability at concentrations above 50 µM, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains demonstrated moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

Antimicrobial Efficacy Table

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation and microbial survival. Studies suggest that it may interact with DNA gyrase and other targets involved in cellular replication processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

- Step 1 : Formation of the tetrahydroquinazolinone core via cyclization of substituted amines under reflux conditions with acetic acid as a catalyst (similar to methods in and ).

- Step 2 : Introduction of the pyrazole moiety via nucleophilic substitution or Pd-catalyzed coupling (e.g., using 3,5-dimethylpyrazole derivatives).

- Step 3 : Acetamide linkage formation via reaction of the intermediate with bromophenylacetic acid derivatives in the presence of coupling agents like EDCI/HOBt.

- Key Considerations : Optimize solvent choice (e.g., ethanol, DMF) and reaction time to improve yields. Purity is often verified via HPLC (>95%) and NMR.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the tetrahydroquinazolinone core (δ ~2.5–3.5 ppm for CH2 groups), pyrazole protons (δ ~6.0–7.5 ppm), and acetamide carbonyl (δ ~170 ppm).

- HPLC : Ensure purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH/OH stretches at ~3200–3400 cm⁻¹).

- Data Interpretation : Compare spectral data with analogous compounds (e.g., ’s sulfonamide derivatives) to validate structural assignments.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified pyrazole (e.g., replacing 3,5-dimethyl with halogens) or bromophenyl groups to assess impact on target binding (e.g., kinase inhibition).

- Biological Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines, bacterial strains) using protocols similar to ’s antibacterial evaluations.

- Computational Modeling : Perform docking studies with target proteins (e.g., using AutoDock Vina) to correlate substituent effects with binding affinity.

- Contradiction Management : Address discrepancies between in silico predictions and experimental results by revisiting force field parameters or solvation models.

Q. What catalytic strategies improve the efficiency of key synthetic steps?

- Methodological Answer :

- Pd-Catalyzed Coupling : Use Pd(PPh3)4 or PdCl2(dppf) to facilitate Suzuki-Miyaura coupling for pyrazole introduction, as demonstrated in ’s nitroarene cyclization methods.

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 4 hours to 30 minutes) while maintaining yields.

- Optimization Metrics : Track turnover frequency (TOF) and catalyst loading to balance cost and efficiency.

Q. How can low yields in multi-step syntheses be addressed?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate unstable intermediates, as in (yields improved from 22% to 86%).

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for steps prone to side reactions, such as acetamide formation.

- Reaction Monitoring : Employ TLC or in-situ IR to detect side products early and adjust conditions.

Q. What in silico tools predict metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to assess lipophilicity (LogP), metabolic stability, and hepatotoxicity based on the bromophenyl and pyrazole motifs.

- Metabolite Identification : Simulate Phase I/II metabolism with software like Meteor (Lhasa Ltd.) to guide structural modifications for improved pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.